tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate
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Overview
Description
tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazolo[3,4-d]azepine core, which is a fused ring system combining pyrazole and azepine rings. The tert-butyl group and the carboxylate ester functionality add to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[3,4-d]azepine core, which can be achieved through the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Esterification and Hydrolysis: The ester functionality can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in esterification reactions to form new esters.
Scientific Research Applications
tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: In industrial settings, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This can result in the inhibition or activation of enzymatic reactions, or the modulation of receptor signaling pathways. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl acetoacetate: This compound also contains a tert-butyl group and a carbonyl functionality, but it lacks the complex heterocyclic structure of the pyrazolo[3,4-d]azepine core.
tert-Butyl 3-oxobutanoate: Similar in containing a tert-butyl ester, but with a simpler linear structure compared to the fused ring system of the target compound.
tert-Butyl-substituted triazinoindoles: These compounds share the tert-butyl group and a heterocyclic core, but with different ring systems and potential biological activities.
Properties
IUPAC Name |
tert-butyl 3-oxo-1,2,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-8-9(5-7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPVVPZGJVEPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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